Potassium (2-(benzyloxy)ethyl)trifluoroborate

CAS No.: 1408168-73-9

Cat. No.: VC2868666

Molecular Formula: C9H11BF3KO

Molecular Weight: 242.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1408168-73-9 |

|---|---|

| Molecular Formula | C9H11BF3KO |

| Molecular Weight | 242.09 g/mol |

| IUPAC Name | potassium;trifluoro(2-phenylmethoxyethyl)boranuide |

| Standard InChI | InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |

| Standard InChI Key | XMZYLFXZFPICER-UHFFFAOYSA-N |

| SMILES | [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] |

Introduction

Physical and Chemical Properties

Potassium (2-(benzyloxy)ethyl)trifluoroborate is characterized by its distinctive molecular structure and physical properties. It appears as a solid at room temperature and possesses significant stability compared to many other organoboron compounds.

Structural and Molecular Information

The compound exhibits the following fundamental characteristics:

| Property | Value |

|---|---|

| CAS Number | 1408168-73-9 |

| Molecular Formula | C9H11BF3KO |

| Molecular Weight | 242.09 g/mol |

| IUPAC Name | Potassium (2-(benzyloxy)ethyl)trifluoroborate |

| Synonyms | Borate(1-), trifluoro[2-(phenylmethoxy)ethyl]-, potassium (1:1) |

| Physical State | Solid |

| InChI | InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |

| SMILES | FB-(F)CCOCC1=CC=CC=C1.[K+] |

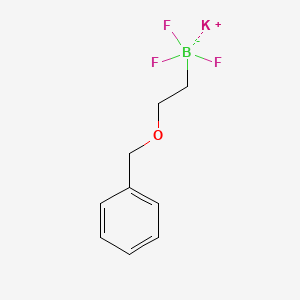

The molecular structure consists of a benzyloxy group attached to an ethyl chain, which is connected to a trifluoroborate moiety with a potassium counterion . This arrangement contributes to the compound's unique reactivity profile in various chemical transformations.

Physical Properties

| Property | Specification |

|---|---|

| Appearance | Solid |

| Shelf Life | 1095 days (approximately 3 years) |

| Solubility | Limited in organic solvents, better in polar solvents |

| Sensitivity | Moisture sensitive |

Synthesis and Preparation

The synthesis of potassium (2-(benzyloxy)ethyl)trifluoroborate typically involves multiple steps and specialized reagents to ensure high purity and yield.

Applications in Organic Synthesis

Potassium (2-(benzyloxy)ethyl)trifluoroborate has demonstrated significant utility across a range of synthetic applications, with particular importance in cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as an excellent reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The advantages of using this particular trifluoroborate include:

-

Enhanced stability compared to boronic acids

-

Improved reactivity in cross-coupling conditions

-

Clean reaction profiles with minimal side products

-

Compatibility with diverse functional groups

These characteristics make potassium (2-(benzyloxy)ethyl)trifluoroborate particularly valuable in complex molecule synthesis where selective carbon-carbon bond formation is required.

Natural Product Synthesis

One of the most notable applications of potassium (2-(benzyloxy)ethyl)trifluoroborate has been in the total synthesis of complex natural products, particularly alkaloids. A significant example comes from Pritchett and colleagues, who utilized this compound in the enantioselective synthesis of (−)-goniomitine .

In this synthesis, the researchers:

-

Started with N-acyl indole that underwent regioselective bromination

-

Treated the resulting heteroaryl bromide with potassium (2-benzyloxy)ethyl trifluoroborate (compound 11) and catalytic PdCl₂(AtaPhos)₂

-

Achieved cross-coupled product in 86% yield

-

Further elaborated the structure to complete the synthesis of (−)-goniomitine

This approach represented a marked improvement over previous synthetic routes, offering greater efficiency and stereoselectivity .

| Manufacturer/Supplier | Product Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| TRC | P699310 | Not specified | 100mg | $90 |

| Apolloscientific | PC904250 | 95% | 1g | $247 |

| American Custom Chemicals Corporation | BOR0007663 | 95% | 1g | $327.60 |

| SynQuest Laboratories | 6660-3-1V | Not specified | 1g | $396 |

| BLD Pharm | Not specified | 95% | 250mg | $300 |

| Labsolu | Not specified | 95% | 100mg - 5g | $87.62 - $1,042.07 |

The pricing data indicates that this compound is a specialty reagent with considerable value in organic synthesis, reflecting its utility in complex molecular transformations .

Research Findings and Applications

Research involving potassium (2-(benzyloxy)ethyl)trifluoroborate has revealed important insights about its reactivity and synthetic utility.

Cross-Coupling Strategy Development

A significant research finding relates to the strategic implementation of this compound in cross-coupling reactions following palladium-catalyzed allylic alkylation. Researchers have discovered that when using brominated substrates like β-amidoester 13b in allylic alkylation reactions, the resulting α-quaternary lactam 14b can be further functionalized through cross-coupling with potassium (2-(benzyloxy)ethyl)trifluoroborate .

These findings demonstrate the importance of reaction optimization when working with this compound and highlight its potential in multi-step synthetic sequences.

Role in Alkaloid Synthesis

The utilization of potassium (2-(benzyloxy)ethyl)trifluoroborate in the synthesis of monoterpene indole alkaloids represents another significant research direction. The compound has been instrumental in establishing key carbon frameworks in molecules such as:

-

(−)-Goniomitine

-

(+)-Aspidospermidine

-

(−)-Quebrachamine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume